molecular formula C12H13N7O2 B2922219 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-5-carboxamide CAS No. 2034516-57-7

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-5-carboxamide

Cat. No.: B2922219
CAS No.: 2034516-57-7
M. Wt: 287.283
InChI Key: HNAQBHVEJWOSDN-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-5-carboxamide is a useful research compound. Its molecular formula is C12H13N7O2 and its molecular weight is 287.283. The purity is usually 95%.
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Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-5-carboxamide is a compound that has garnered interest due to its potential biological activities. The structure includes a pyrazole moiety, an oxadiazole ring, and an imidazole carboxamide, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

N 3 1 ethyl 1H pyrazol 4 yl 1 2 4 oxadiazol 5 yl methyl 1H imidazole 5 carboxamide\text{N 3 1 ethyl 1H pyrazol 4 yl 1 2 4 oxadiazol 5 yl methyl 1H imidazole 5 carboxamide}

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The imidazole and oxadiazole rings may interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound could act as a modulator for specific receptors involved in cellular signaling pathways.
  • Antioxidant Activity : The presence of heteroatoms in the structure may confer antioxidant properties.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • A study demonstrated that certain oxadiazole derivatives showed cytotoxic effects against various cancer cell lines, suggesting that the oxadiazole moiety is crucial for this activity .
CompoundCell Line TestedIC50 (µM)
Oxadiazole Derivative AA549 (Lung)10.5
Oxadiazole Derivative BMCF7 (Breast)12.0

Antimicrobial Activity

Compounds with pyrazole and imidazole structures have shown promising antimicrobial effects:

  • A recent investigation reported that similar compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL

Study 1: Antitumor Activity in Vivo

In a study involving xenograft models of human tumors, a derivative similar to this compound was administered orally. The results showed a significant reduction in tumor size compared to controls, indicating potential for therapeutic use in cancer treatment .

Study 2: Enzyme Inhibition Assay

Another study focused on the inhibition of specific kinases associated with cancer progression. The compound demonstrated potent inhibitory activity against FLT3 and other kinases, suggesting its role as a targeted therapy for leukemia .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development:

  • Absorption : The compound shows good solubility in organic solvents but requires further studies on aqueous solubility.
  • Metabolism : Initial studies suggest hepatic metabolism; however, detailed metabolic pathways need elucidation.
  • Toxicity : Preliminary toxicity assessments indicate low toxicity profiles at therapeutic doses.

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-imidazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2/c1-2-19-6-8(3-16-19)11-17-10(21-18-11)5-14-12(20)9-4-13-7-15-9/h3-4,6-7H,2,5H2,1H3,(H,13,15)(H,14,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAQBHVEJWOSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CN=CN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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